molecular formula C7H7F2N B178413 3,4-Difluoro-2-methylaniline CAS No. 114153-09-2

3,4-Difluoro-2-methylaniline

Cat. No.: B178413
CAS No.: 114153-09-2
M. Wt: 143.13 g/mol
InChI Key: HYODOAMUBRENLA-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylaniline: is an organic compound with the molecular formula C7H7F2N . It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a methyl group is attached at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-methylaniline typically involves the introduction of fluorine atoms into the aromatic ring of aniline derivatives. One common method is the nitration of 2-methylaniline followed by reduction to obtain 2-methyl-3,4-dinitroaniline. This intermediate is then subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methylaniline depends on its application:

Comparison with Similar Compounds

Uniqueness: 3,4-Difluoro-2-methylaniline is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct electronic and steric properties. These features make it valuable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

3,4-difluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYODOAMUBRENLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563452
Record name 3,4-Difluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114153-09-2
Record name 3,4-Difluoro-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114153-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a solution of 6-bromo-3,4-difluoro-2-methylthiomethylaniline (6.00 g) in ethanol (120 ml) is suspensed Raney nickel (70 ml), and the mixture is stirred at 50° C. for 30 minutes. After removing Raney nickel by filtration, the filtrate is concentrated to give 3,4-difluoro-2-methylaniline (3.77 g) as a colorless oil.
Name
6-bromo-3,4-difluoro-2-methylthiomethylaniline
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 3,4-difluoro-2-methylaniline in the synthesis of difluoroindolecarboxylic acid ethyl esters?

A1: The research paper "¹" investigates different synthetic routes to obtain specific difluoroindolecarboxylic acid ethyl esters. The compound this compound plays a crucial role as a starting material in one of these synthetic pathways. [] The researchers successfully synthesized ethyl 4,5-difluoroindole-3-carboxylate by reacting lithiated N-BOC-3,4-difluoro-2-methylaniline with ethyl bromopyruvate. This highlights the compound's utility in constructing the desired indole framework with specific fluorine substitutions.

Q2: Are there alternative synthetic routes to difluoroindolecarboxylic acid ethyl esters explored in the research?

A2: Yes, the researchers investigated alternative synthetic approaches. [] Aside from utilizing this compound, they explored the Fischer indole synthesis. This classical method involves the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions. Additionally, they examined the reaction of lithiated N-BOC-3,4-difluoro-2-methylaniline with diethyl oxalate as another potential pathway to obtain the target compounds.

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